RIP2 kinase inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

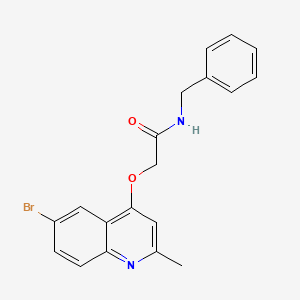

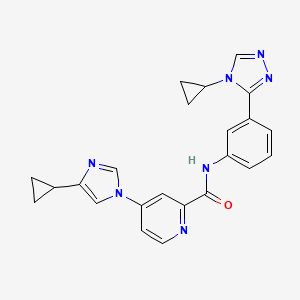

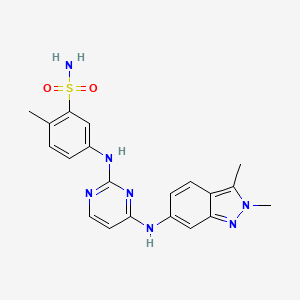

RIP2 kinase inhibitor 1, also known as DCAM-253, is a potent small molecule tyrosine kinase inhibitor of RIP2 . RIP2, also known as receptor-interacting protein 2 (RIP2), is a downstream signaling molecule for nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) . It plays critical roles in innate immunity and is associated with numerous inflammatory diseases .

Scientific Research Applications

Discovery of Potent and Selective Inhibitors : Pyrazolocarboxamides have been identified as potent and selective inhibitors of receptor-interacting protein 2 kinase (RIP2). Their discovery, based on fragment screening and design principles, highlights significant kinase selectivity and potency, facilitating further investigation of RIP2 inhibition as a therapeutic target for autoinflammatory disorders (Haffner et al., 2019).

Pharmacological Characterization of Inhibitors : The identification of GSK583, a highly potent and selective RIP2 kinase inhibitor, has advanced the understanding of RIP2's role in NOD1 and NOD2 mediated disease pathogenesis. This inhibitor has been utilized in various in vitro, in vivo, and ex vivo experiments, contributing to the comprehension of RIP2 in autoinflammatory diseases (Haile et al., 2016).

Novel Inhibitors for Therapeutic Control of Inflammation : A study focusing on molecular modeling and chemoinformatics analyses identified new RIPK2 inhibitors. These inhibitors showed potential in inhibiting the proliferation of cancer cells and reducing NFκB activity. Importantly, their effectiveness in rodent models of intestinal and lung inflammation suggests potential therapeutic applications for diseases like inflammatory bowel disease and asthma (Salla et al., 2018).

Improving Inhibitor Profiles for Autoimmune Diseases : Efforts to improve the pharmacokinetic/pharmacodynamic (PK/PD) profile and reduce off-target liabilities of 4-aminoquinoline-based RIP2 inhibitors have led to the development of inhibitor 7. This inhibitor demonstrates high binding affinity for RIP2 and reduced activity at the hERG ion channel, making it a promising candidate for treating autoimmune diseases (Haile et al., 2018).

Clinical Candidate for Inflammatory Diseases : The discovery of a first-in-class RIP2 kinase-specific clinical candidate for treating inflammatory diseases showcases the potential of small-molecule inhibitors in this field. The reported compound demonstrates potent binding to RIP2 kinase and effective blocking of proinflammatory cytokine responses, suggesting its suitability for clinical advancement (Haile et al., 2019).

Structural Insights for Drug Design : Crystal structures of human RIP2 kinase domain complexed with ATP-competitive inhibitors provide foundational insights for designing potent and selective inhibitors. Understanding diverse inhibitor binding modes is crucial for advancing RIP2-targeted therapies (Charnley et al., 2015).

Immune Modulating Effects in Autoinflammation : RIP2's role in autoinflammation and immunity is significant, given its involvement in NOD1 and NOD2 signaling pathways. Understanding RIP2's immunological functions and its pharmaceutical targeting can inform therapeutic strategies for inflammatory diseases (Hofmann et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDOJINBFLDQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RIP2 kinase inhibitor 1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)

![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)

![3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide](/img/structure/B607754.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)